The synthesis of Ezetimibe Hydroxy-d4 β-D-Glucuronide typically involves enzymatic or chemical glucuronidation processes. In vitro studies have shown that human intestinal microsomes can effectively convert Ezetimibe into its glucuronide form. The key steps in the synthesis include:
Technical details regarding enzyme kinetics indicate that the maximum velocity (Vmax) and Michaelis-Menten constant (Km) values for glucuronidation can vary significantly among different species, which is crucial for understanding interspecies differences in drug metabolism .
The molecular structure of Ezetimibe Hydroxy-d4 β-D-Glucuronide can be represented as follows:
The structure features a β-D-glucuronic acid moiety linked to the hydroxy group of Ezetimibe. The incorporation of deuterium atoms allows for enhanced tracking in pharmacokinetic studies using mass spectrometry.
Ezetimibe Hydroxy-d4 β-D-Glucuronide undergoes several chemical reactions during its metabolism and interaction with biological systems:
Technical details regarding these reactions highlight the importance of enzyme specificity and substrate concentration in determining the efficiency of glucuronidation .
Relevant analyses indicate that these properties significantly affect the drug's bioavailability and therapeutic efficacy .
Ezetimibe Hydroxy-d4 β-D-Glucuronide has significant scientific applications:
These applications underscore its importance not only as a therapeutic agent but also as a critical component in ongoing research aimed at improving cardiovascular health outcomes .
Ezetimibe Hydroxy-d4 β-D-Glucuronide (C~30~H~25~D~4~F~2~NO~9~) is a deuterium-labeled analog of the endogenous benzylic glucuronide metabolite of ezetimibe (EZE), a cholesterol absorption inhibitor. Its molecular weight is 589.57 g/mol, distinguishing it from the non-deuterated form (C~30~H~29~F~2~NO~9~, MW 585.55 g/mol) [1] [3] [10]. The "d4" designation indicates tetra-deuteration at specific benzylic positions, where four hydrogen atoms are replaced by deuterium isotopes. This modification occurs at the hydroxy site of the glucuronide moiety, preserving the core pharmacological structure while altering mass properties [3].
Table 1: Comparative Molecular Characteristics
Property | Ezetimibe Hydroxy-d4 β-D-Glucuronide | Non-deuterated Form |
---|---|---|
Molecular Formula | C~30~H~25~D~4~F~2~NO~9~ | C~30~H~29~F~2~NO~9~ |
Molecular Weight | 589.57 g/mol | 585.55 g/mol |
CAS Number | Not specified | 536709-33-8 |
Deuterium Positions | Benzylic hydroxy site | N/A |
Detection Utility | Mass spectrometry quantification | Reference metabolite |
Structurally, the compound consists of a β-D-glucuronic acid conjugated via a glycosidic bond to the hydroxy group of ezetimibe. This conjugation dramatically increases hydrophilicity compared to the parent drug, altering its transporter affinity and distribution patterns. The β-configuration at the anomeric carbon is essential for biological recognition by transporters and enzymes [5] [10]. The deuterium substitution does not alter stereochemistry or hydrogen bonding capacity, maintaining the native metabolite's interactions with biological targets while providing distinct analytical signatures [3].
Glucuronidation represents a pivotal Phase II metabolic pathway for ezetimibe, primarily mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B15 in humans [5] [6]. Ezetimibe undergoes regioselective glucuronidation at two sites: the phenolic hydroxyl group (major pathway forming Ezetimibe Phenoxy-β-D-Glucuronide, EZE-Ph) and the benzylic hydroxyl group (minor pathway forming Ezetimibe Hydroxy-β-D-Glucuronide, EZE-Hy). EZE-Ph constitutes 80-90% of circulating metabolites, while EZE-Hy is a trace metabolite detected in human and dog plasma after oral administration [10].
Table 2: Metabolic Pathways of Ezetimibe Glucuronidation
Metabolite | Formation Site | Relative Abundance | Key UGT Enzymes | Biological Activity |
---|---|---|---|---|
Ezetimibe Phenoxy-β-D-Glucuronide | Phenolic hydroxyl | 80-90% | UGT1A1, UGT1A3, UGT2B15 | More potent than parent drug |
Ezetimibe Hydroxy-β-D-Glucuronide | Benzylic hydroxyl | Trace amounts | Presumed similar UGTs | Unknown pharmacological activity |
Notably, glucuronidation enhances pharmacological activity rather than facilitating deactivation. EZE-Ph exhibits greater potency than the parent drug in inhibiting intestinal cholesterol absorption via the Niemann-Pick C1-Like 1 (NPC1L1) protein [5]. Though EZE-Hy's specific pharmacological activity remains uncharacterized, its structural similarity suggests potential biological relevance. Glucuronides undergo enterohepatic recycling, where hepatic efflux transporters (e.g., MRP2) secrete them into bile, followed by intestinal deconjugation and reabsorption, prolonging systemic exposure [2] [5].
Hepatic impairment profoundly disrupts this metabolic pathway. In carbon tetrachloride (CCl~4~)-induced rat models of hepatic failure, conversion of ezetimibe to glucuronide metabolites decreases concentration-dependently in liver S9 fractions. This impairment leads to 11.1-fold and 4.4-fold increases in systemic exposure to eZE and EZE-Ph, respectively, after oral administration [2]. Such findings underscore glucuronidation's critical role in ezetimibe clearance and its perturbation in liver disease.
Deuterium labeling serves as an indispensable tool for tracing drug metabolism pathways without altering chemical or biological properties. The strategic incorporation of four deuterium atoms into the hydroxy glucuronide moiety provides several analytical advantages:
Isotopic Differentiation in Mass Spectrometry: The 4 Da mass shift between deuterated and endogenous forms enables unambiguous differentiation using LC-MS/MS techniques. This permits simultaneous quantification of administered tracer and endogenous metabolite pools in complex biological matrices like plasma, bile, and liver homogenates. Researchers employ transitions of m/z 584.5→271.0 (EZE-Gluc) and m/z 588.5→275.0 (estimated for deuterated form) for selective detection [8].
Reduction of Kinetic Isotope Effects (KIE): Unlike deuteration at metabolic soft spots, benzylic deuteration in Ezetimibe Hydroxy-d4 β-D-Glucuronide minimizes KIE due to the stability of C-D bonds in this position. This ensures the deuterated tracer behaves identically to the native compound in transport and enzymatic processes, avoiding artificial alterations in metabolic rates [3].
Tracing Enterohepatic Recirculation: The enterohepatic recycling of ezetimibe glucuronides creates complex pharmacokinetic profiles with multiple plasma concentration peaks. Deuterated tracers allow precise tracking of recycling phases and quantification of biliary excretion versus systemic circulation, parameters otherwise obscured by endogenous metabolite interference [2] [5].
Transporter Interaction Studies: Hepatic impairment studies reveal that accumulated bile acids (e.g., glycochenodeoxycholic acid, IC~50~ = 15.1 μM) inhibit Organic Anion Transporting Polypeptide (OATP)-mediated uptake of EZE-Ph. Deuterated tracers facilitate precise assessment of such inhibitory effects on glucuronide transport without background signal contamination [2].
The synthesis of Ezetimibe Hydroxy-d4 β-D-Glucuronide typically involves enzymatic conjugation of deuterated ezetimibe precursors with UDP-glucuronic acid using microsomal preparations, followed by purification via solid-phase extraction and chromatographic techniques [3]. Its application has illuminated the complex disposition of ezetimibe metabolites, particularly under pathological conditions like hepatic impairment where traditional analytical approaches face limitations due to altered homeostasis.
Table 3: Analytical Applications of Deuterated Ezetimibe Glucuronides
Application | Methodology | Key Advantage | Reference Study |
---|---|---|---|
Metabolic Stability Assessment | LC-MS/MS quantification in liver S9 fractions | Distinguishes de novo formation from pre-existing metabolites | Hepatic impairment models [2] |
Transporter Inhibition Assays | OATP-overexpressed cellular uptake studies | Eliminates interference from endogenous compounds | Bile acid interaction studies [2] |
Enterohepatic Recirculation Quantification | Plasma pharmacokinetics with multi-peak analysis | Tracks recycling phases independently | Pharmacokinetic interaction studies [9] |
Mass Spectrometry Method Validation | Internal standard for analyte quantification | Corrects for matrix effects and recovery losses | Bioanalytical assays [8] |
The strategic deployment of this deuterated tracer continues to advance our understanding of glucuronide disposition in health and disease, providing a robust platform for investigating transporter-enzyme interplay in complex biological systems.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0